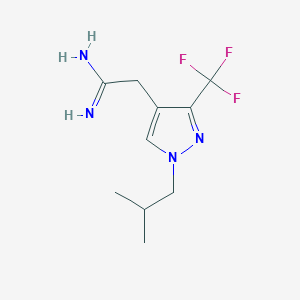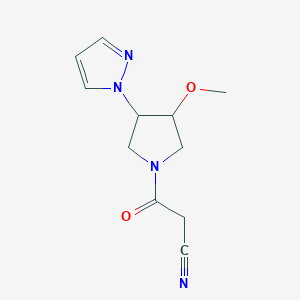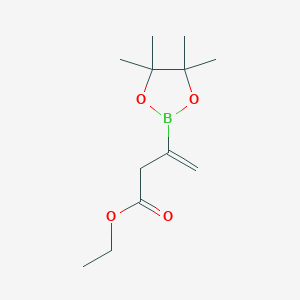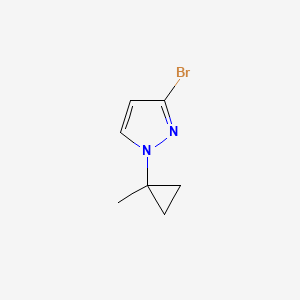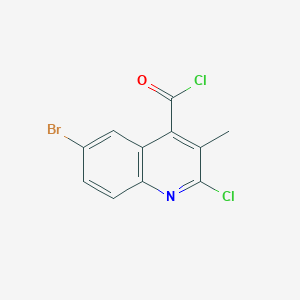![molecular formula C6H4F2N4S B13336088 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13336088.png)
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a thiazole ring fused to a pyrimidine ring, with a difluoromethyl group at the 2-position and an amine group at the 7-position. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazoles with fluorinated alkynoates. This transformation is performed under transition-metal-free conditions, offering new fluorinated cyclized products with good to excellent yields . Another approach involves the use of palladium-catalyzed reactions for the functionalization of these N-fused scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity.
科学的研究の応用
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents targeting various diseases.
作用機序
The mechanism of action of 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to DNA damage and cell death . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of topoisomerase I can effectively halt the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine include other thiazolo[4,5-d]pyrimidine derivatives, such as:
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
- Thiazolo[3,2-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
Uniqueness
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and safety profiles compared to similar compounds.
特性
分子式 |
C6H4F2N4S |
|---|---|
分子量 |
202.19 g/mol |
IUPAC名 |
2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H4F2N4S/c7-3(8)6-12-2-4(9)10-1-11-5(2)13-6/h1,3H,(H2,9,10,11) |
InChIキー |
IVLGYCPGAKHNJN-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)SC(=N2)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


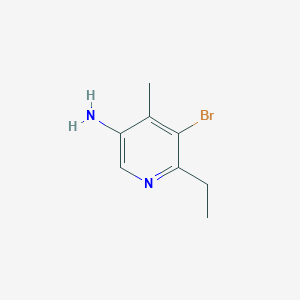
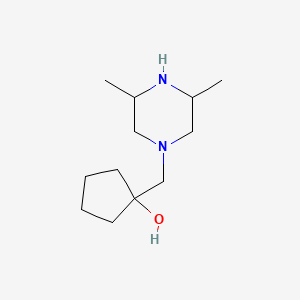

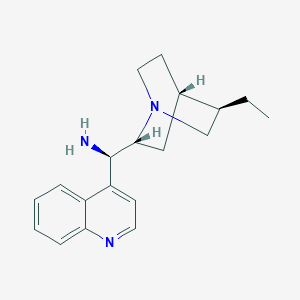
![5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13336039.png)
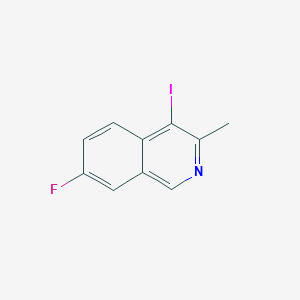
![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
